molecular formula C15H15NO2 B5849790 N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide

Cat. No.: B5849790
M. Wt: 241.28 g/mol
InChI Key: CNUFXBSBBYLDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide, commonly referred to as HMBA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. HMBA is a small molecule that is used as a modulator of gene expression and has been shown to have a wide range of effects on various biological processes. In

Mechanism of Action

The mechanism of action of HMBA is complex and involves multiple pathways and targets. One of the main targets of HMBA is the histone deacetylase (HDAC) enzyme, which is involved in the regulation of gene expression. HMBA has been shown to inhibit HDAC activity, leading to the upregulation of certain genes and the induction of differentiation in various cell types.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMBA are diverse and depend on the specific cell type and context in which it is used. HMBA has been shown to induce differentiation in leukemia cells, leading to a decrease in cell proliferation and an increase in apoptosis. In neural stem cells, HMBA has been shown to promote differentiation into neurons and glial cells, leading to the formation of functional neural networks. HMBA has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMBA in lab experiments is its ability to induce differentiation in a variety of cell types. This makes it a valuable tool for studying the mechanisms of cell differentiation and the regulation of gene expression. However, there are also limitations to using HMBA, including its potential toxicity and the need for careful optimization of experimental conditions to achieve consistent results.

Future Directions

There are many potential future directions for research on HMBA. One area of interest is the development of more specific and potent HDAC inhibitors that can be used to modulate gene expression in a more targeted manner. Another area of interest is the use of HMBA in combination with other drugs or therapies to enhance their efficacy. Additionally, the potential applications of HMBA in the treatment of various diseases, including cancer and inflammatory diseases, warrant further investigation.

Synthesis Methods

The synthesis of HMBA can be achieved through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with 2-(hydroxymethyl)phenol to form HMBA. This process has been refined over the years, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

HMBA has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to modulate gene expression. HMBA has been shown to induce differentiation in a variety of cell types, including leukemia cells, embryonic stem cells, and neural stem cells. This differentiation process is thought to be mediated through the activation of specific signaling pathways and the upregulation of certain genes.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-6-2-4-8-13(11)15(18)16-14-9-5-3-7-12(14)10-17/h2-9,17H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUFXBSBBYLDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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